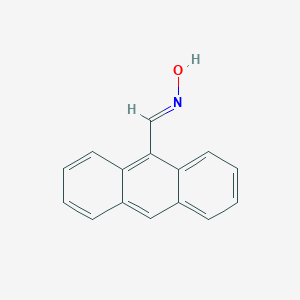

9-Anthraldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(anthracen-9-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGMTCSSRBPNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066294 | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18004-57-4 | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18004-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018004574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 9 Anthraldehyde Oxime

Classical and Modified Oxime Formation Reactions

The traditional and modified methods for synthesizing 9-anthraldehyde (B167246) oxime primarily revolve around the condensation of 9-anthraldehyde with hydroxylamine (B1172632) and its derivatives. These foundational techniques have been refined over time to enhance reaction outcomes.

Condensation with Hydroxylamine and its Salts

The most fundamental method for preparing 9-anthraldehyde oxime is the direct condensation of 9-anthraldehyde with hydroxylamine or its salts, such as hydroxylamine hydrochloride. ijprajournal.comscispace.com This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the acid released from the hydroxylamine salt. ijprajournal.com Classical procedures may involve refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine (B92270). ijprajournal.com However, these traditional methods can suffer from drawbacks such as long reaction times, the use of toxic reagents like pyridine, and the generation of pollutants. ijprajournal.com

More contemporary approaches have focused on optimizing this condensation. For instance, high yields of 95–99% have been achieved by reacting 9-anthraldehyde with hydroxylamine in a hydro-alcoholic solution. scispace.com The reaction can produce both syn and anti isomers of the oxime. The anti isomer can be selectively prepared by neutralizing hydroxylamine hydrochloride in 50% ethanolic pyridine and coupling it with the aldehyde. scispace.com Furthermore, the syn isomer can be converted to the anti isomer by heating it in an ethanol (B145695) solution. scispace.com

Catalytic Approaches in Oxime Synthesis

To address the limitations of classical methods, various catalytic systems have been developed to facilitate the synthesis of oximes, including this compound, with improved efficiency and under milder conditions.

Copper catalysts have proven effective in the synthesis of this compound from precursors other than the aldehyde itself. One notable method involves the treatment of 9-methylanthracene (B110197) with N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (B80452) (TBN) in the presence of a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst. scispace.comresearchgate.net This reaction, conducted in acetonitrile (B52724) at 80°C, yields this compound in 85% yield. scispace.comresearchgate.net This copper-catalyzed approach is advantageous due to its mild conditions and tolerance of a range of substrates. scispace.comresearchgate.net

| Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 9-Anthraldehyde | Hydroxylamine Hydrochloride, Pyridine | - | Ethanol | Reflux | Low | ijprajournal.com |

| 9-Anthraldehyde | Hydroxylamine | - | Hydro-alcoholic solution | - | 95-99 | scispace.com |

| 9-Methylanthracene | N-hydroxyphthalimide, tert-butyl nitrite | Cu(OAc)₂ | Acetonitrile | 80 | 85 | scispace.comresearchgate.net |

| Anthracene-9-carbaldehyde | NH₃, H₂O₂ | Na–Zn₅W₁₉ | Water | Room Temp. | up to 90 | scispace.com |

| 9-Anthraldehyde | Hydroxylamine Hydrochloride | Natural Acid Catalysts | Aqueous Extract | - | - | ijprajournal.com |

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives. While specific examples for this compound are part of a broader class of reactions, the principles of organocatalysis are applicable. researchgate.net For instance, the use of acetaldoxime (B92144) as a co-catalyst in the reaction of 9-anthraldehyde with an amine under aerobic conditions has been reported to produce the anti isomer of this compound in 89% yield. scispace.com This method utilizes oxygen as a green oxidant and water as a solvent, highlighting its environmental benefits. scispace.com

The principles of green chemistry are increasingly being applied to oxime synthesis to minimize environmental impact. ijprajournal.comnih.gov This includes the use of less hazardous reagents, environmentally benign solvents like water, and energy-efficient reaction conditions. scispace.comnih.gov The development of solvent-free reactions, for example using grindstone chemistry, represents a significant advancement in this area. nih.gov The use of natural acid catalysts, such as those derived from fruit juices, in the reaction of aldehydes with hydroxylamine hydrochloride is another innovative green approach. ijprajournal.com Furthermore, electrosynthesis from nitrates and carbonyl compounds using a zinc-based catalyst in acidic media presents a novel, one-step green strategy for oxime production. rsc.org

Synthesis from Anthracene-Derived Precursors

Beyond the direct oximation of 9-anthraldehyde, alternative synthetic pathways starting from other anthracene (B1667546) derivatives have been explored. As mentioned earlier, a copper-catalyzed method allows for the synthesis of this compound from 9-methylanthracene. scispace.comresearchgate.net Another innovative approach utilizes reusable heterogeneous sandwich-type polyoxometalates as catalysts to convert anthracene-9-carbaldehyde to the corresponding oxime. scispace.com Using Na–Zn₅W₁₉ as the catalyst in water, yields of up to 90% have been achieved. scispace.com These methods showcase the versatility of anthracene-based starting materials in accessing this compound.

A related derivative, 10-bromo-9-anthraldehyde oxime, can be synthesized from 10-bromoanthracene-9-carbaldehyde (B8339386) by reacting it with hydroxylamine hydrochloride in the presence of triethylamine (B128534) in refluxing acetonitrile, affording the product in 91% yield. scispace.com

Formation from 9-Methylanthracene

The synthesis of this compound from 9-Methylanthracene involves a multi-step process that leverages the reactivity of the methyl group attached to the anthracene core. One established method proceeds through the bromination of 9-Methylanthracene to yield 9-(bromomethyl)anthracene (B1265701). This intermediate is then subjected to the Sommelet reaction. In this reaction, 9-(bromomethyl)anthracene is treated with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt under acidic conditions yields 9-Anthraldehyde. The resulting aldehyde can then be converted to the corresponding oxime, this compound, through a condensation reaction with hydroxylamine.

Another approach to converting 9-Methylanthracene to 9-Anthraldehyde involves oxidation. However, direct oxidation can be challenging due to the potential for over-oxidation or reaction at other positions of the anthracene ring. Selective oxidation methods are therefore required to favor the formation of the aldehyde. Once 9-Anthraldehyde is obtained, its conversion to this compound is a standard procedure.

Derivation from Anthracen-9-ylmethanamine

An alternative synthetic route to this compound starts from Anthracen-9-ylmethanamine. This method typically involves the oxidation of the primary amine to an oxime. A common approach for this transformation is the use of a suitable oxidizing agent. For instance, the oxidation of primary amines to oximes can be achieved using reagents like dimethyldioxirane (B1199080) (DMDO) or other specialized oxidation systems. This direct conversion from the amine to the oxime offers a potentially more streamlined synthesis compared to the multi-step process starting from 9-Methylanthracene. The reaction proceeds by the oxidation of the aminomethyl group to the corresponding hydroxylaminomethyl group, which then undergoes further oxidation to the oxime.

Stereochemical Considerations and Isomerism in this compound Synthesis

The synthesis of this compound inherently produces a mixture of stereoisomers, specifically syn- and anti-isomers, arising from the geometry of the carbon-nitrogen double bond of the oxime group.

Formation and Isolation of Syn- and Anti-Isomers

The reaction of 9-Anthraldehyde with hydroxylamine hydrochloride in the presence of a base typically yields a mixture of the (E)- and (Z)-isomers of this compound. The (E)-isomer is generally the thermodynamically more stable and is the major product, often isolated as a crystalline solid. The (Z)-isomer is the minor component and can be more challenging to isolate in a pure form. The separation of these isomers can often be achieved through fractional crystallization or chromatographic techniques, taking advantage of their different physical properties, such as solubility and polarity. The formation ratio of the isomers can be influenced by the reaction conditions, including the solvent, temperature, and pH.

| Isomer | Common Name | Relative Stability |

| (E)-9-Anthraldehyde oxime | anti-9-Anthraldehyde oxime | More stable |

| (Z)-9-Anthraldehyde oxime | syn-9-Anthraldehyde oxime | Less stable |

Isomer Interconversion Mechanisms

The syn- and anti-isomers of this compound can interconvert, particularly under certain conditions such as exposure to heat or UV radiation, or in the presence of acid or base catalysts. This interconversion proceeds through a proposed mechanism involving the protonation of the oxime nitrogen, followed by rotation around the carbon-nitrogen single bond in the protonated intermediate, and subsequent deprotonation to yield the other isomer.

Iii. Chemical Transformations and Reaction Mechanisms of 9 Anthraldehyde Oxime

Dehydration Reactions to Nitriles

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis, offering a direct route to the cyano functional group. organic-chemistry.org For 9-anthraldehyde (B167246) oxime, this reaction provides 9-anthracenecarbonitrile (B73761), a valuable intermediate. sigmaaldrich.com This conversion can be achieved through both catalytic and reagent-mediated approaches.

Catalytic dehydration of aldoximes represents an environmentally favorable method, as it generates water as the primary byproduct. nih.gov Various solid catalysts, including ZrO₂, Al₂O₃, and SiO₂, have demonstrated high activity in the vapor-phase dehydration of aldoximes. rsc.org The mechanism on these surfaces often involves weak acidic sites, such as silanols, which are sufficient to facilitate the dehydration without the need for strong acids. rsc.org

Bio-inspired iron catalysts have also been developed for the dehydration of aldoximes under mild, nitrile-free conditions. nih.govacs.org Inspired by the enzyme aldoxime dehydratase (Oxd), which utilizes a heme-containing active site, these synthetic catalysts can efficiently convert aldoximes to nitriles. acs.orgebi.ac.uk The proposed mechanism for some heme-containing enzymes involves the coordination of the aldoxime to the ferrous heme iron, followed by general acid-base catalysis to eliminate water. ebi.ac.uk For instance, the iron complex Cp*Fe(1,2-Cy₂PC₆H₄O) has been shown to rapidly convert various aldoximes to nitriles at room temperature through a redox-mediated N–O bond cleavage. acs.org

Ruthenium complexes have also been employed as catalysts for aldoxime dehydration. For example, [RuCl₂(p-cymene)]₂ in the presence of molecular sieves provides an efficient system for this transformation under neutral and mild conditions. organic-chemistry.org

A variety of reagents can effect the dehydration of 9-anthraldehyde oxime to 9-anthracenecarbonitrile. These methods often provide high yields under specific reaction conditions. For example, the use of 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) as a dehydrating agent in the presence of triethylamine (B128534) in dichloromethane (B109758) has been reported for this conversion. researchgate.net Another effective method involves treating the oxime with triphenylphosphine (B44618) dibromide and potassium carbonate in acetonitrile (B52724) at room temperature. scispace.com

Gallium(III) triflate has been identified as a recoverable catalyst for the dehydration of aldoximes, including sterically hindered examples like anthracen-9-carbaldehyde oxime. researchgate.net While the conversion of the anthracene (B1667546) derivative was noted to be relatively poor due to steric hindrance, the catalyst proved effective for other substrates. researchgate.net Other reported methods include the use of XtalFluor-E, which allows for rapid dehydration at room temperature, and a system of hydroxylamine (B1172632) hydrochloride and phosphorus tribromide in PEG-DME. researchgate.net

The following table summarizes selected reagent-mediated dehydration methods for this compound:

| Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Triphenylphosphine dibromide / K₂CO₃ | Acetonitrile | Room Temperature | - | scispace.com |

| 2-Chloro-1-methylpyridinium iodide (CMPI) / Et₃N | Dichloromethane | - | - | researchgate.net |

| Copper acetate (B1210297) | Water | Reflux, 1.5 h | 87 | researchgate.net |

| Gallium(III) triflate | Acetonitrile | - | - | researchgate.net |

Rearrangement Reactions

The Beckmann rearrangement is a classic reaction in organic chemistry that transforms an oxime into a substituted amide. wikipedia.orgnumberanalytics.com This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.org While ketoximes typically yield secondary amides, aldoximes can rearrange to form primary amides. masterorganicchemistry.combyjus.com However, for aldoximes, this reaction often competes with fragmentation to form nitriles. wikipedia.orgmasterorganicchemistry.com The archetypal Beckmann rearrangement converts cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6. wikipedia.org

The rearrangement can be promoted by various acidic catalysts, such as sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org A proposed mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group. This is followed by a concerted migration of the anti-substituent to the nitrogen atom with the simultaneous expulsion of water, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the amide. numberanalytics.commasterorganicchemistry.combyjus.com

In the context of this compound, the Beckmann rearrangement would lead to the formation of 9-anthracenecarboxamide. nih.gov While the direct metal-catalyzed rearrangement of this compound to the amide has been explored, the formation of the nitrile is a common competing pathway. researchgate.netresearchgate.net Ruthenium complexes have been shown to catalyze the rearrangement of various aldoximes to primary amides in environmentally friendly media like water/glycerol mixtures. acs.org The mechanism is thought to involve coordination of the aldoxime to the metal center, dehydration to a nitrile complex, and subsequent rehydration to the amide. acs.org

The product of this rearrangement, 9-anthracenecarboxamide, and its derivatives are of interest due to their fluorescent properties. nih.gov These compounds have been synthesized and studied as potential fluorescent probes for biological systems. nih.gov For example, 4-ethoxycarbonylphenylamide of 9-anthracenecarboxylic acid has been identified as a promising candidate for developing new fluorescent probes. nih.gov

| Starting Material | Reaction | Product | Applications of Product |

| This compound | Beckmann Rearrangement | 9-Anthracenecarboxamide | Intermediate for fluorescent probes |

| 9-Anthracenecarboxamide | Derivatization | Substituted 9-Anthracenecarboxamides | Fluorescent probes for biological systems |

Cycloaddition Reactions

This compound serves as a precursor for the in-situ generation of 9-anthracenenitrile oxide, a stable 1,3-dipole. scispace.com This nitrile oxide readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocyclic rings. scispace.comtandfonline.com This method provides an efficient route to isoxazolines (from alkenes) and isoxazoles (from alkynes). tandfonline.commdpi.com

The generation of the nitrile oxide from this compound can be achieved using various oxidants. tandfonline.com For instance, treatment with N-chlorosuccinimide (NCS) in a basic solution of dichloromethane effectively produces the stable 9-anthracenenitrile oxide. scispace.com Another method utilizes chloramine-T as the oxidant. scispace.comresearchgate.net

The resulting 9-anthracenenitrile oxide can then react with a wide range of dipolarophiles. For example, a metal-free "click" reaction has been developed to modify polymers by reacting the nitrile oxide with alkyne-functionalized polymers, affording polymeric isoxazole (B147169) derivatives in high yield. scispace.comresearchgate.net This highlights the utility of this cycloaddition in materials science and bioconjugation. scispace.comresearchgate.net

The regioselectivity of these cycloadditions can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictates the orientation of the addition. mdpi.com

A notable application of this reaction is the synthesis of a novel sinomenine (B1681799) isoxazole derivative. Sinomenine, a natural product, was functionalized with an alkyne group and then reacted with 9-anthracenenitrile oxide to yield the corresponding isoxazole derivative with potential pharmacological applications. scispace.com

| Dipolarophile | Product Type | Example Product | Yield (%) | Reference |

| Alkyne-functionalized polymer | Polymeric isoxazole | Polymeric isoxazole derivative 31 | 95 | scispace.comresearchgate.net |

| 4-Alkynyl sinomenine | Isoxazole derivative | Sinomenine isoxazole derivative 24 | 79 | scispace.com |

| Alkenes | Isoxazolines | 3,5-disubstituted 2-isoxazolines | - | mdpi.com |

| Alkynes | Isoxazoles | 3-(9-anthryl)isoxazole derivatives | - | scispace.com |

1,3-Dipolar Cycloadditions via Nitrile Oxides

Other Derivatization Strategies

This compound exists as two geometric isomers, syn and anti (often referred to as E/Z isomers). These isomers exhibit different chemical reactivity, which is particularly evident in their acetylation reactions. scispace.com

When the syn isomer of this compound is heated with acetic anhydride, it undergoes a standard acetylation reaction to yield the corresponding acetate derivative. scispace.com In contrast, the anti isomer, under the same conditions, does not form an acetate. Instead, it undergoes a Beckmann-type elimination reaction to produce 9-cyanoanthracene. scispace.com This stark difference in reaction outcome provides a chemical method to distinguish between the two isomers and highlights the influence of stereochemistry on the reactivity of the oxime group.

The table below summarizes the distinct outcomes of the acetylation reaction for the two isomers of this compound.

| Isomer | Reagent | Conditions | Product |

| syn-9-Anthraldehyde oxime | Acetic anhydride | Heating | syn-9-Anthraldehyde oxime acetate scispace.com |

| anti-9-Anthraldehyde oxime | Acetic anhydride | Heating | 9-Cyanoanthracene scispace.com |

This table illustrates the differential reactivity of syn and anti isomers of this compound upon treatment with acetic anhydride.

Iv. Advanced Applications in Organic Synthesis

Fundamental Role as a Synthetic Building Block

9-Anthraldehyde (B167246) oxime serves as a primary starting material for the creation of numerous cyclic and heterocyclic compounds. scispace.com The oxime functional group is a key reactive site, enabling its conversion into a variety of other important functional groups such as nitriles, nitro compounds, nitrones, amines, and amides. scispace.comijprajournal.com This versatility positions 9-anthraldehyde oxime as a crucial intermediate in multi-step synthetic pathways. researchgate.net

The anthracene (B1667546) moiety itself imparts unique properties, including fluorescence, which can be harnessed in the design of chemosensors and photoactive materials. scispace.com The stability of the 9-anthracenenitrile oxide, derived from the oxime, is a notable feature that facilitates its use in cycloaddition reactions.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The conversion of this compound into various nitrogen-containing heterocyclic systems is a cornerstone of its synthetic utility. scispace.comijprajournal.com These heterocycles are prevalent scaffolds in medicinal chemistry and materials science. researchgate.netmdpi.com

Focused Synthesis of Isoxazole (B147169) Scaffolds

A significant application of this compound is in the synthesis of isoxazoles, a class of five-membered heterocycles with diverse biological activities. researchgate.netedu.krd The primary route to these compounds involves the 1,3-dipolar cycloaddition of 9-anthracenenitrile oxide, generated in situ from this compound, with various dipolarophiles such as alkynes. scispace.comedu.krdnih.gov

One-pot procedures have been developed to streamline this process. For instance, treatment of this compound with N-chlorosuccinimide (NCS) generates the corresponding hydroximoyl chloride, which, upon reaction with an alkyne source like calcium carbide in the presence of a base, yields the 3-(anthracen-9-yl)isoxazole. scispace.com This method has been shown to produce the desired cycloadduct in high yields. scispace.com

The reaction conditions can be tailored to accommodate a range of substituted alkynes, leading to a variety of 3,5-disubstituted isoxazoles. scispace.comnih.gov For example, the reaction of 9-anthracenenitrile oxide with ethyl 2,4-dioxopentanoate in the presence of sodium ethoxide affords the corresponding isoxazole-4-carboxylate derivative in excellent yield. scispace.com This strategy has also been applied to the synthesis of novel chemosensors by reacting the nitrile oxide with propargyl ethers attached to larger scaffolds like calix arenes. scispace.com

Table 1: Examples of Isoxazole Synthesis from this compound Derivatives

| Reactant 1 (from this compound) | Reactant 2 (Dipolarophile) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 9-Anthracenenitrile oxide | Calcium Carbide | 3-(Anthracen-9-yl)isoxazole | 88 | scispace.com |

| 9-Anthracenenitrile oxide | Ethyl 2,4-dioxopentanoate | Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate | 94 | scispace.com |

| 9-Anthracenenitrile oxide | tert-Butylphenyl propargyl ether | 3-(Anthracen-9-yl)-5-((4-(tert-butyl)phenoxy)methyl)isoxazole | 98 | scispace.com |

General Strategies for Azaheterocycle Construction

Beyond isoxazoles, this compound is a precursor to a broader range of azaheterocycles. scispace.comijprajournal.com The ability to convert the oxime to a nitrile (9-cyanoanthracene) is a key transformation. scispace.com This nitrile can then participate in various cyclization reactions.

Furthermore, the generation of iminyl radicals from oxime derivatives provides another avenue for constructing nitrogen-containing rings. arkat-usa.org One-electron reduction of appropriately substituted oximes can initiate intramolecular C-N bond formation, leading to the synthesis of heterocycles like pyrroles and quinolines. arkat-usa.org While specific examples starting directly from this compound in this context are less common in the provided literature, the general principle highlights the potential of oximes as radical precursors for azaheterocycle synthesis. arkat-usa.org Palladium-catalyzed cyclization of olefinic oximes represents another powerful strategy for constructing nitrogen-containing heterocycles. scispace.com

Utilization in the Design and Synthesis of Ligands and Metal Complexes

The structural framework of this compound and its derivatives makes them attractive candidates for the design of ligands for metal coordination. ub.edu The nitrogen atom of the oxime and other potential donor atoms introduced through derivatization can chelate to metal ions, forming stable complexes with interesting properties and applications. ub.edunih.gov

Rational Ligand Design through Derivatization (e.g., with Thiosemicarbazone Moieties)

A prominent strategy for ligand design involves the derivatization of the aldehyde group (from which the oxime is formed) with other coordinating moieties. Thiosemicarbazones derived from 9-anthraldehyde are a prime example. nih.gov These ligands are known to be biologically active and can bind to metal ions as bidentate, monoanionic species through the sulfur and a nitrogen atom. nih.gov

Gallium(III) complexes with 9-anthraldehyde thiosemicarbazone ligands have been synthesized and characterized. nih.gov These complexes, formulated as Ga(TSC)₃, have demonstrated significant cytotoxic activity against human colon cancer cell lines. nih.gov The coordination of the ligand to the metal center is believed to enhance its biological efficacy. nih.govmdpi.com

Formation of Organometallic Clusters

This compound can also be used to introduce unique ligands into organometallic clusters. lookchem.com In a notable example, the reaction of this compound with the triosmium cluster [Os₃(CO)₁₁(MeCN)] resulted in the dehydration of the oxime to form a 9-anthracenecarbonitrile (B73761) ligand. lookchem.comsigmaaldrich.com This newly formed nitrile then coordinates to one of the osmium atoms in the cluster, yielding the novel complex [Os₃(CO)₁₁(C₁₄H₉CN)]. lookchem.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9-Cyanoanthracene |

| 9-Anthracenenitrile oxide |

| N-chlorosuccinimide (NCS) |

| Calcium carbide |

| 3-(Anthracen-9-yl)isoxazole |

| Ethyl 2,4-dioxopentanoate |

| Sodium ethoxide |

| Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate |

| Calix arene |

| tert-Butylphenyl propargyl ether |

| 9-Anthraldehyde thiosemicarbazone |

| Gallium(III) |

| [Os₃(CO)₁₁(MeCN)] |

| [Os₃(CO)₁₁(C₁₄H₉CN)] |

| 9-Anthracenecarbonitrile |

| Pyrrole |

| Quinoline |

| Nitrile |

| Nitro compound |

| Nitrone |

| Amine |

| Amide |

| 10-Bromo-9-anthracenenitrile oxide |

| Dimethyl acetylenedicarboxylate |

| Dimethyl 3-(10-bromoanthracen-9-yl)isoxazole-4,5-dicarboxylate |

Methodological Significance in Carbonyl Compound Protection and Characterization

The derivatization of carbonyl compounds into their corresponding oximes is a classic and robust strategy in organic synthesis, primarily for purification and characterization. ijprajournal.comscispace.com Oximes are highly crystalline and stable organic compounds, which facilitates the isolation and purification of aldehydes and ketones. tandfonline.com this compound itself serves as a prime example of this methodology and is also a reagent for the derivatization of other molecules for analytical purposes. ijprajournal.comgrafiati.com

The fundamental reaction involves the condensation of a carbonyl compound with hydroxylamine (B1172632) or its salts. scispace.comchembk.com This reversible reaction allows for the protection of the carbonyl group from unwanted reactions and its subsequent regeneration under specific conditions. grafiati.com The high crystallinity of oxime derivatives is particularly advantageous, enabling the purification of carbonyl compounds through recrystallization of the oxime intermediate. ijprajournal.comtandfonline.com

A significant aspect of using 9-anthraldehyde as a derivatizing agent is the introduction of the bulky and fluorescent anthracene moiety. This feature is particularly useful in analytical chemistry, where the formation of a fluorescent derivative allows for highly sensitive detection using techniques like high-performance liquid chromatography with fluorescence detection (HPLC-FL). For instance, 9-anthraldehyde is used to form a fluorescent derivative, 9-anthraldehyde isonicotinoyl hydrazone (INHAA), by reacting with isoniazid, enabling its quantification in pharmaceutical formulations.

The reaction to form this compound from 9-anthraldehyde demonstrates the typical conditions for such transformations. The procedure can be optimized to yield specific isomers (syn or anti), which can have different reactivities. scispace.comresearchgate.net For example, Fieser and Hartwell reported a procedure yielding the oxime in 93% yield. scispace.com

The utility of this compound extends to its conversion into other functional groups, which can be considered part of the characterization and synthetic elaboration of the original carbonyl compound. For example, the oxime can be dehydrated to form 9-anthracenecarbonitrile. lookchem.comsigmaaldrich.com This reaction was observed in the synthesis of a triosmium carbonyl cluster, where the oxime was dehydrated to form a metal-bound nitrile. lookchem.com

The table below summarizes key findings related to the use of 9-anthraldehyde and its oxime in the context of carbonyl compound protection and characterization.

| Application | Reactants | Product | Conditions | Yield | Significance | Ref |

| Oxime Formation | 9-Anthraldehyde, Hydroxylamine, Sodium Carbonate | anti-9-Anthraldehyde oxime | Ethanolic pyridine (B92270) | 93% | Protection & Purification of 9-anthraldehyde | scispace.com |

| Oxime Formation | Anthracen-9-ylmethanamine, Acetaldoxime (B92144) | anti-9-Anthraldehyde oxime | 3-methyl-4-oxa-5-azahomoadamantane (catalyst), O₂ (oxidant), H₂O (solvent) | 89% | Synthesis of the protecting group derivative | scispace.com |

| Characterization | Isoniazid, 9-Anthraldehyde | 9-Anthraldehyde isonicotinoyl hydrazone (INHAA) | Condensation reaction | >97% | Fluorescent derivative for HPLC-FL analysis | |

| Derivative Synthesis | This compound, [Os₃(CO)₁₁(MeCN)] | [Os₃(CO)₁₁(C₁₄H₉CN)] | Refluxing chloroform, 5 h | 46% | Metal-assisted dehydration for nitrile synthesis | lookchem.com |

| Nitrile Synthesis | This compound | 9-Cyanoanthracene | Gallium (III) triflate catalyst | - | Conversion to a stable derivative | researchgate.netsigmaaldrich.com |

The data clearly indicates that the formation of oximes like this compound is a high-yielding process. Furthermore, the use of 9-anthraldehyde to derivatize other molecules provides a sensitive method for their characterization and quantification. The anthracene group's properties are central to its utility in modern analytical methods, while the fundamental reactivity of the oxime group provides a reliable method for the protection and purification of carbonyl compounds. ijprajournal.com

V. Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 9-anthraldehyde (B167246) oxime, offering a detailed view of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the syn and anti isomers of 9-anthraldehyde oxime. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which differs between the two geometric isomers.

In ¹H NMR, the aldehyde proton typically appears significantly downfield, often in the range of 9.5-11 ppm, due to the anisotropic effect of the nearby π-electron systems of the anthracene (B1667546) core and the C=N bond. libretexts.orgresearchgate.net The aromatic protons of the anthracene ring system generally resonate between 7 and 9 ppm. The specific chemical shifts of the protons on the anthracene ring can be influenced by the orientation of the oxime's hydroxyl group, allowing for the differentiation of isomers. acs.org

¹³C NMR spectroscopy provides further evidence for isomeric assignment. The carbon of the C=N oxime group in related structures has been observed around 155.57 ppm. tandfonline.com The chemical shifts of the carbon atoms within the anthracene skeleton are also distinct and can be fully assigned to provide a comprehensive structural picture. chemicalbook.comnih.gov

Table 1: Representative NMR Data for Anthracene Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 11.0 libretexts.orgresearchgate.net |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹³C | Oxime (C=N-OH) | ~155 tandfonline.com |

| ¹³C | Aldehyde (C=O) | ~192 tandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

Key characteristic absorption bands for this compound and its parent aldehyde include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group of the oxime.

C=N Stretch: The carbon-nitrogen double bond of the oxime typically shows an absorption in the 1640-1690 cm⁻¹ range.

C=C Stretch: Aromatic ring stretching vibrations from the anthracene core appear in the 1450-1600 cm⁻¹ region.

N-O Stretch: The nitrogen-oxygen single bond vibration is usually found in the 930-960 cm⁻¹ range. For comparison, the parent 9-anthraldehyde exhibits a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. chemicalbook.com The absence of this band and the appearance of the O-H and C=N stretches confirm the conversion of the aldehyde to the oxime.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Oxime) | Stretch, broad | 3200 - 3600 |

| C=N (Oxime) | Stretch | 1640 - 1690 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-O (Oxime) | Stretch | 930 - 960 |

| C=O (Aldehyde) | Stretch | ~1700 |

Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of this compound in the solid state, including the definitive assignment of its syn or anti configuration. This technique has been used to investigate the crystal structures of related compounds, revealing details about bond lengths, bond angles, and intermolecular interactions. tandfonline.comhku.hk

In one study, the reaction of this compound with a triosmium carbonyl cluster led to a product whose crystal structure was determined by X-ray diffraction. lookchem.com The analysis revealed a dihedral angle of 94.5° between the anthracene ring and the triangular metal framework. lookchem.com Such studies confirm the molecular connectivity and provide insights into how the molecules pack in a crystal lattice, which can be influenced by hydrogen bonding involving the oxime's hydroxyl group. grafiati.com The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structure data. lookchem.com

Computational Chemistry and Theoretical Studies

Computational methods are increasingly used to complement experimental data, offering deeper insights into the behavior of molecules like this compound at an electronic level.

Molecular Docking Investigations on Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like DNA or a protein. tandfonline.comuniv-ovidius.ro Studies on derivatives of this compound have employed molecular docking to understand their potential biological interactions. grafiati.comresearchgate.net For instance, in silico molecular docking has been used to investigate the binding of related oxime derivatives to DNA, suggesting that they locate in the minor groove of the DNA helix. tandfonline.com These studies provide valuable information on non-covalent binding interactions and can help elucidate the mechanisms of action for biologically active compounds. univ-ovidius.roresearchgate.net The binding energies calculated from these simulations give an estimate of the affinity between the molecule and its target. univ-ovidius.ro

Quantum Chemical Calculations for Reaction Pathway Delineation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model reaction pathways and predict the stereochemistry of products. researchgate.netrsc.org These theoretical studies can delineate competing reaction pathways and provide evidence for the observed selectivity in chemical reactions. researchgate.net For example, calculations can help understand why one isomer (syn or anti) of this compound might be favored under certain reaction conditions or why it might exhibit different reactivity. acs.org By calculating the energies of transition states and intermediates, researchers can gain a mechanistic understanding of reactions involving this compound, such as its dehydration to form 9-cyanoanthracene. acs.orglookchem.com These computational approaches are powerful for predicting unknown reactions and guiding experimental design. rsc.org

Vi. Emerging Research Areas

Applications in Supramolecular Chemistry and Crystal Engineering

The planar aromatic structure of the anthracene (B1667546) group and the hydrogen-bonding capacity of the oxime functional group make 9-anthraldehyde (B167246) oxime a compound of interest in the design of complex molecular architectures. nih.govmdpi.com

9-Anthraldehyde oxime serves as a valuable precursor for creating larger, well-defined molecular assemblies. scispace.com It can be readily converted into 9-anthracenenitrile oxide, a stable 1,3-dipole that participates in cycloaddition reactions to form specific heterocyclic structures like isoxazoles and isoxazolidines. scispace.comresearchgate.net This controlled reactivity allows for the directed synthesis of complex molecules, a core principle of supramolecular chemistry.

In crystal engineering, the oxime group's ability to act as both a hydrogen bond donor and acceptor, along with the potential for π–π stacking interactions between anthracene rings, allows for the formation of predictable intermolecular connections known as synthons. nih.govmdpi.com These non-covalent interactions guide the assembly of molecules into well-ordered, three-dimensional supramolecular structures. mdpi.com

Researchers have successfully synthesized a three-dimensional fluorescent hydrogel using a derivative of 9-anthraldehyde, along with chitosan (B1678972) and polyvinyl alcohol. researchgate.netnih.gov This hydrogel exhibits high selectivity and sensitivity for detecting and differentiating between ferric (Fe³⁺) and ferrous (Fe²⁺) ions in aqueous solutions. researchgate.netnih.gov

The detection mechanism is based on distinct fluorescence responses. nih.gov The hydrogel's fluorescence intensity is significantly enhanced in the presence of Fe³⁺ ions due to the inhibition of the photoinduced electron transfer (PET) process. nih.gov Conversely, the fluorescence is strongly quenched upon interaction with Fe²⁺ ions, a phenomenon attributed to chelation-enhanced quenching (CHEQ). nih.gov This dual-response system allows for the precise identification of different iron oxidation states. nih.gov The hydrogel demonstrated remarkably low detection limits for both ions, making it a promising tool for environmental monitoring and live-cell imaging. researchgate.netnih.gov

| Analyte | Detection Mechanism | Fluorescence Response | Detection Limit (nM) | Reference |

|---|---|---|---|---|

| Fe³⁺ | Photoinduced Electron Transfer (PET) Inhibition | Enhanced | 0.124 | nih.gov |

| Fe²⁺ | Chelation-Enhanced Quenching (CHEQ) | Quenched | 0.138 | nih.gov |

The anthracene moiety, the core component of this compound, is central to the development of self-healing polymers. bournemouth.ac.ukresearchgate.net These smart materials rely on the reversible [4+4] photodimerization of anthracene groups. researchgate.netresearchgate.net When exposed to long-wave UV light (>350 nm), the anthracene units form covalent crosslinks, creating a stable polymer network. bournemouth.ac.uk This process can be reversed by irradiating the material with short-wave UV light (<300 nm), which cleaves the bonds and returns the material to a more fluid state. bournemouth.ac.uk

This photo-reversible crosslinking allows the material to heal cracks and damage. researchgate.net When a crack forms, exposure to short-wave UV light breaks the anthracene dimer crosslinks, allowing the polymer chains to flow and fill the gap. bournemouth.ac.ukwikipedia.org Subsequent exposure to long-wave UV light re-forms the crosslinks, sealing the crack and restoring the material's integrity. researchgate.netresearchgate.net This process has been demonstrated in materials like ethylene/propylene copolymer rubbers, achieving a healing efficiency of over 82%. researchgate.net

Advanced Materials Science Applications

The unique photophysical properties of the anthracene core are being harnessed to create novel materials for next-generation electronics.

Crystal engineering has been employed to tune the solid-state light emission of 9-anthraldehyde, the parent compound of the oxime. mdpi.com By co-crystallizing 9-anthraldehyde with different molecules, such as 1,2,4,5-tetracyanobenzene (TCNB), researchers have created new materials that exhibit a broad range of emission colors from green to red. mdpi.com

The tuning of these photophysical properties is achieved by controlling intermolecular interactions, including π–π stacking and charge-transfer interactions within the crystal lattice. mdpi.com For instance, the complex of 9-anthraldehyde with TCNB shows a significant red-shifted emission due to strong charge-transfer interactions between the electron-donating anthracene and the electron-accepting TCNB. mdpi.com This strategy of developing multicolor luminescent systems with tunable efficiency and lifetime is a promising avenue for creating new materials for optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.comossila.com

| Material | Interaction Type | Emission Color | Reference |

|---|---|---|---|

| 9-AA Crystal | J-aggregation | Green | mdpi.com |

| AA-DITFB Cocrystal | π–π interaction | Green-Yellow | mdpi.com |

| AA-TFTPA Cocrystal | π–π interaction | Yellow | mdpi.com |

| AA-TCNB Cocrystal | Charge-Transfer (CT) | Red | mdpi.com |

Analytical Chemistry Research Applications

Beyond materials science, derivatives of 9-anthraldehyde are being developed into sophisticated analytical tools. As detailed in section 6.1.2, a fluorescent hydrogel incorporating 9-anthraldehyde has been engineered as a highly selective and sensitive sensor for iron ions. researchgate.netnih.gov The ability of the hydrogel to distinguish between Fe³⁺ and Fe²⁺ through different fluorescence responses (enhancement vs. quenching) represents a significant advance in sensor technology. nih.gov This platform offers potential for the rapid, on-site analysis of water samples for heavy metal contamination and for tracking iron ions within biological systems. researchgate.netresearchgate.netnih.gov

Utilization as Reagents for Metal Ion Detection and Quantification

This compound serves as a crucial building block in the synthesis of advanced chemosensors for the selective detection and quantification of metal ions. While not typically used in its original form for direct metal sensing, its anthracene core provides a potent fluorophore, and the oxime functional group offers a versatile handle for constructing more complex, selective receptor molecules. Researchers have successfully utilized this compound to create sophisticated sensors, primarily for copper(II) (Cu²⁺) and iron(III) (Fe³⁺) ions, by incorporating it into larger macrocyclic structures like calixarenes.

A notable application involves the synthesis of an anthracene-isoxazole-calix maynoothuniversity.iearene (AIC) derivative. In this molecular architecture, the this compound is a precursor to a 9-anthracenenitrile oxide, which then undergoes a cycloaddition reaction to form an isoxazole (B147169) ring linked to a calix maynoothuniversity.iearene platform. This resulting molecule is highly selective for Cu²⁺ ions. Spectrofluorometric studies have demonstrated that the fluorescence of the AIC derivative is significantly quenched upon binding with copper(II) ions, allowing for its detection. This quenching effect is highly selective for Cu²⁺ over a range of other divalent metal ions.

Similarly, derivatives of this compound have been employed to create selective fluorescent chemodosimeters for Fe³⁺ ions. nih.gov In this approach, the oxime is converted into a nitrile oxide, which is then used to synthesize anthryl-1,2,4-oxadiazole-substituted calix maynoothuniversity.iearenes. nih.gov These molecules exhibit a selective fluorescence quenching in the presence of Fe³⁺. The design of these sensors, particularly the spatial arrangement and the nature of the binding sites, allows for high selectivity for Fe³⁺ without significant interference from other metal ions, including Cu²⁺. nih.gov

The research in this area highlights the strategic importance of this compound as a foundational reagent. Its structural features are leveraged to build intricate sensor molecules where the anthracene unit acts as the signaling component, and the derived functional groups, combined with a macrocyclic platform, provide the selective recognition site for the target metal ion.

Development of Fluorescent Probes for Chemical Sensing

The development of fluorescent probes is a significant area of emerging research for this compound, primarily through its incorporation into more complex molecular systems designed for chemical sensing. The inherent fluorescence of the anthracene moiety within this compound makes it an excellent candidate as a signaling unit in "turn-off" fluorescent probes.

The primary mechanism exploited in these probes is fluorescence quenching. In its free state, the anthracene-derived probe exhibits strong fluorescence. Upon binding with a specific analyte, such as a metal ion, the fluorescence is diminished or "turned off." This change in fluorescence intensity provides a direct and measurable signal for the presence and concentration of the target chemical species.

An exemplary case is the development of the anthracene-isoxazole-calix maynoothuniversity.iearene (AIC) fluorescent probe for copper(II) detection. maynoothuniversity.ieresearchgate.netcore.ac.uk This probe is synthesized using this compound as a key starting material. The resulting AIC molecule demonstrates a dramatic quenching of its fluorescence emission exclusively in the presence of Cu²⁺ ions. maynoothuniversity.ieresearchgate.netcore.ac.uk This high selectivity is attributed to the specific coordination environment created by the isoxazole and calix maynoothuniversity.iearene components, which preferentially binds Cu²⁺. The proposed mechanism for the fluorescence quenching involves the disruption of the pyrene-pyrene stacking in a similar pyrene-based sensor, which is consistent with the observed photophysical changes. maynoothuniversity.ie

Another significant application is in the creation of fluorescent probes for iron(III) sensing. nih.gov By converting this compound into anthryl-1,2,4-oxadiazole-substituted calix maynoothuniversity.iearenes, researchers have developed probes that are highly selective for Fe³⁺. nih.gov The interaction between the probe and Fe³⁺ ions leads to a significant quenching of the anthracene fluorescence, enabling the detection of this ion. The selectivity of these probes is a key feature, with minimal interference from other common metal ions. nih.gov

These examples underscore the utility of this compound as a foundational element in the design of "turn-off" fluorescent probes. The research demonstrates how the photophysical properties of the anthracene unit can be effectively modulated by analyte binding when incorporated into a well-designed receptor molecule.

Below is an interactive data table summarizing the performance of a fluorescent probe derived from this compound for the detection of Copper(II).

| Parameter | Value | Reference |

| Analyte | Copper(II) (Cu²⁺) | maynoothuniversity.ieresearchgate.netcore.ac.uk |

| Sensor Type | Anthracene-isoxazole-calix maynoothuniversity.iearene (AIC) | maynoothuniversity.ieresearchgate.netcore.ac.uk |

| Sensing Mechanism | Fluorescence Quenching | maynoothuniversity.ieresearchgate.netcore.ac.uk |

| Detection Limit | Micromolar to sub-micromolar range | researchgate.net |

The following table provides data on the selectivity of the anthracene-isoxazole-calix maynoothuniversity.iearene (AIC) probe for Copper(II) over other metal ions. The data represents the degree of fluorescence quenching observed in the presence of each ion.

| Metal Ion | Fluorescence Quenching | Reference |

| Copper(II) (Cu²⁺) | Dramatic Quenching | maynoothuniversity.ieresearchgate.netcore.ac.uk |

| Other Divalent Ions | No significant response | maynoothuniversity.ieresearchgate.netcore.ac.uk |

Here is an interactive data table summarizing the performance of a fluorescent probe derived from this compound for the detection of Iron(III).

| Parameter | Value | Reference |

| Analyte | Iron(III) (Fe³⁺) | nih.gov |

| Sensor Type | Anthryl-1,2,4-oxadiazole-substituted calix maynoothuniversity.iearene | nih.gov |

| Sensing Mechanism | Fluorescence Quenching | nih.gov |

The selectivity of the anthryl-1,2,4-oxadiazole-substituted calix maynoothuniversity.iearene probe for Iron(III) is detailed in the table below, showing its response to various metal ions.

| Metal Ion | Fluorescence Response | Reference |

| Iron(III) (Fe³⁺) | Selective Quenching | nih.gov |

| Copper(II) (Cu²⁺) | No interference | nih.gov |

Q & A

Q. How stable is this compound under varying reaction conditions, and what decomposition pathways occur?

Q. Methodological Notes

- Data Contradictions : Cross-validate historical data (e.g., melting points) with modern techniques to account for isomerism or procedural artifacts .

- Advanced Applications : Prioritize oxidants like chloramine-T for nitrile oxide generation, as they minimize side reactions in cycloadditions .

- Safety Protocols : Use real-time FTIR monitoring to detect hazardous intermediates (e.g., nitrile oxides) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.